molecular formula C23H21N5O2S2 B2588237 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892735-02-3

10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2588237
CAS No.: 892735-02-3
M. Wt: 463.57
InChI Key: SVRYHHXZMPPOPV-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraaza core with a complex bicyclic framework (tricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene). Key structural elements include:

  • 3,4-Dimethylbenzenesulfonyl group: Attached at position 10, this group enhances steric bulk and modulates electronic properties via sulfonyl electron-withdrawing effects.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit bioactivity in neurological and antimicrobial contexts, as seen in phenothiazine-thiadiazole hybrids .

Properties

IUPAC Name

10-(3,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-14-4-7-17(8-5-14)13-24-21-20-19(10-11-31-20)28-22(25-21)23(26-27-28)32(29,30)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRYHHXZMPPOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 3,4-dimethylbenzenesulfonyl chloride, which is then reacted with other intermediates under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (). Key differences and implications:

Parameter Target Compound N-(4-Ethoxyphenyl) Analogue
Substituent at Position 7 N-[(4-Methylphenyl)methyl] (lipophilic, moderate steric bulk) N-(4-Ethoxyphenyl) (electron-donating ethoxy group, increased polarity)
Sulfonyl Group 3,4-Dimethylbenzenesulfonyl (enhanced steric hindrance) 4-Methylbenzenesulfonyl (smaller substituent, lower steric demand)
Hypothesized Solubility Lower aqueous solubility due to benzyl group Higher solubility due to ethoxy’s polarity
Potential Bioactivity Likely enhanced CNS penetration (lipophilic benzyl) Possible antibacterial activity (similar to phenothiazine derivatives)

Heterocyclic Core Comparisons

Phenothiazine-Thiadiazole Hybrids (): Example: N-(4(N,N-Dimethylamino)benzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine. Key Differences: Phenothiazine core vs. tricyclic thia-azatricyclo system. Impact: Phenothiazines are known for antipsychotic activity, while the target compound’s tricyclic system may favor kinase inhibition or antimicrobial effects .

Spirocyclic Dithia-Azatetracyclo Derivatives (): Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key Differences: Spiro architecture vs. fused tricyclic system; dithia vs. monothia. Impact: Spiro compounds often exhibit conformational rigidity, influencing binding specificity. The target compound’s fused system may allow greater planar interaction with biological targets .

Research Findings and Hypotheses

  • Electronic Effects : The 3,4-dimethylbenzenesulfonyl group may reduce metabolic oxidation compared to simpler sulfonyl groups, enhancing stability .
  • Bioactivity Prediction: Structural parallels to phenothiazines suggest possible dopamine receptor antagonism; however, the benzyl group could redirect activity toward antibacterial targets (e.g., Staphylococcus aureus) .
  • Thermochemical Behavior: Similar sulfonyl-containing compounds exhibit high thermal stability, as noted in sulfur hexafluoride derivatives (), suggesting utility in high-temperature applications.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Hypothesized Activity Reference
10-(3,4-Dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine Thia-azatricyclo 3,4-Dimethylbenzenesulfonyl; 4-methylbenzyl CNS/antimicrobial
N-(4-Ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine Thia-azatricyclo 4-Methylbenzenesulfonyl; 4-ethoxyphenyl Antibacterial
N-(4(N,N-Dimethylamino)benzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine Phenothiazine-thiadiazole hybrid Dimethylamino groups Antipsychotic
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic dithia-azatetracyclo Benzothiazolyl; dimethylaminophenyl Enzyme inhibition

Biological Activity

The compound 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.

Structural Characteristics

The compound belongs to a class of sulfonylated tetraazatricyclo compounds characterized by the presence of a thia group and multiple nitrogen atoms within its ring structure. This configuration may influence its interaction with biological targets.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, altering their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways.
  • Gene Expression Regulation : It might influence transcription factors or other regulatory proteins involved in gene expression.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains .
  • Antifungal Effects : Some derivatives have demonstrated efficacy against fungal infections .

Anticancer Potential

The structural complexity and ability to modulate biological pathways suggest potential anticancer properties:

  • Cell Proliferation Inhibition : Preliminary studies indicate that similar compounds can inhibit cell proliferation in cancer cell lines .
  • Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Compounds with sulfonyl groups often exhibit anti-inflammatory properties:

  • Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation in various models .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A series of sulfonylated thiazolidine derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated promising antibacterial and antifungal activity, suggesting that modifications to the sulfonyl group can enhance efficacy .
  • Anticancer Research : Investigations into similar tetraazatricyclo compounds revealed their ability to induce apoptosis in specific cancer cell lines through caspase activation and mitochondrial dysfunction .
  • Anti-inflammatory Research : A study focused on derivatives containing sulfonyl groups demonstrated significant reductions in inflammatory markers in animal models of arthritis .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalEfficacy against fungal strains
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Q & A

Q. What are the common synthetic pathways for preparing this compound and its analogs?

The synthesis typically involves multi-step heterocyclic condensation reactions. A representative approach includes:

  • Step 1 : Formation of sulfonamide intermediates via reaction of 3,4-dimethylbenzenesulfonyl chloride with primary amines under basic conditions (pH 9–10) .
  • Step 2 : Cyclization reactions using thiourea or thioamide precursors to construct the thiazolidinone or tetraazatricyclic core .
  • Step 3 : Functionalization of the N-[(4-methylphenyl)methyl] group via reductive amination or nucleophilic substitution .

Q. Key Table: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Reference
1Na₂CO₃, RT, 3–4 hrs65–78
2Thiourea, EtOH, reflux52–60
3NaBH₄, MeOH, 0°C70–85

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves the fused tetracyclic structure and intramolecular interactions (e.g., N–H⋯π hydrogen bonds). Example: A planar tetracyclic core with an RMSD of 0.07 Å .
  • NMR/IR : Confirms sulfonamide (–SO₂–) and amine (–NH–) functional groups. IR peaks at 1320–1340 cm⁻¹ (S=O) and 3350 cm⁻¹ (N–H) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 523.18) .

Q. How is the biological activity of this compound evaluated in academic research?

  • Enzyme inhibition assays : Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (IC₅₀ values reported) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to assess therapeutic index .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) .
  • Recrystallization : Use ethanol/water or DCM/hexane mixtures to obtain high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C) .
  • Solution stability : Monitor via NMR in DMSO-d₆ or CDCl₃ over 72 hours .
  • Light sensitivity : UV-vis spectroscopy under controlled光照 conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies) using Gaussian09 .
  • Machine learning : Train models on historical reaction data (yield, temperature, solvent) to predict optimal conditions .
  • Example : DFT studies on sulfonamide formation identified THF as superior to DMF for reducing byproducts .

Q. How are structural data contradictions resolved (e.g., bond angles vs. crystallographic data)?

  • Multi-technique validation : Cross-reference X-ray data (e.g., C–C bond lengths: 1.38–1.42 Å ) with DFT-optimized geometries.
  • Torsional angle analysis : Discrepancies in N–C–S–O dihedrals are resolved via Hirshfeld surface analysis .
  • Error margin reporting : Use R factors (e.g., R = 0.053, wR = 0.181) to quantify crystallographic reliability .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the 4-methylphenyl or sulfonyl groups to assess bioactivity changes .
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger .

Q. Key Table: SAR of Analogues

Substituent (R)α-Glucosidase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)
–OCH₃12.3 ± 0.518.7 ± 1.2
–Cl8.9 ± 0.314.5 ± 0.9
–NO₂23.1 ± 1.128.4 ± 1.5
Data sourced from

Q. How are reaction mechanisms validated for novel synthetic routes?

  • Isotopic labeling : Track intermediates using ¹⁵N or ²H isotopes in MS/NMR .
  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .
  • Theoretical modeling : Compare computed activation energies with experimental Arrhenius plots .

Q. What advanced methods assess stability under extreme conditions (e.g., acidic/basic media)?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours, followed by LC-MS analysis .
  • Solid-state stability : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity .
  • Oxidative stress tests : H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative degradation .

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